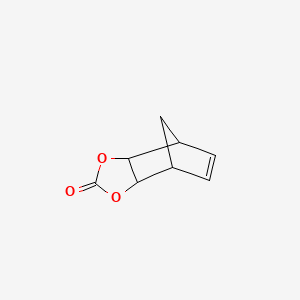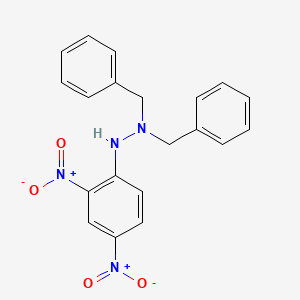
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two benzyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene in the presence of a suitable solvent such as methanol. The reaction is carried out at low temperatures and then allowed to proceed at room temperature for an extended period, usually around two days. The reaction mixture is then filtered, and the filtrate is distilled under vacuum to obtain the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymerization catalysts and agrochemicals.
作用机制
The mechanism of action of 1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting aldehydes and ketones.
1,2-Diphenylhydrazine: Used in the synthesis of various organic compounds.
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine: Employed in the study of chemical reactions and mechanisms.
Uniqueness
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of both benzyl and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
24648-21-3 |
|---|---|
分子式 |
C20H18N4O4 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-2-(2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C20H18N4O4/c25-23(26)18-11-12-19(20(13-18)24(27)28)21-22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
InChI 键 |
NNTPPLJYDIJQIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
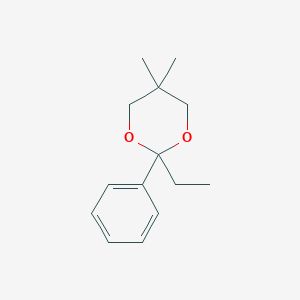
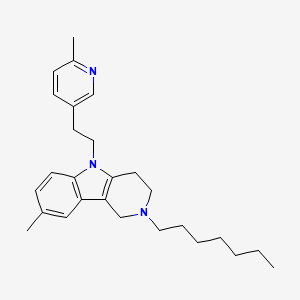

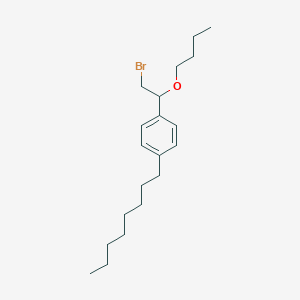
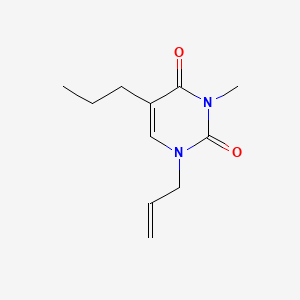
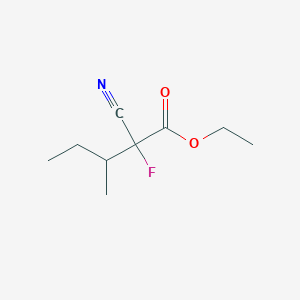
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


